molecular formula C14H26O4 B3318480 Bis(2,2-dimethylpropyl) butanedioate CAS No. 999-20-2

Bis(2,2-dimethylpropyl) butanedioate

Cat. No.: B3318480
CAS No.: 999-20-2
M. Wt: 258.35 g/mol
InChI Key: UKMWFJSTYVOROV-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl) butanedioate: is an organic compound with the molecular formula C₁₄H₂₆O₄ and a molecular weight of 258.35 g/mol It is a diester derived from butanedioic acid and 2,2-dimethylpropanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 2,2-dimethylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanedioic acid+2×2,2-dimethylpropanolH₂SO₄Bis(2,2-dimethylpropyl) butanedioate+2×H₂O\text{Butanedioic acid} + 2 \times \text{2,2-dimethylpropanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + 2 \times \text{H₂O} Butanedioic acid+2×2,2-dimethylpropanolH₂SO₄​Bis(2,2-dimethylpropyl) butanedioate+2×H₂O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess alcohol and removal of water by azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield butanedioic acid and 2,2-dimethylpropanol.

    Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst, such as sodium methoxide.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH₄), dry ether.

    Transesterification: Sodium methoxide, methanol.

Major Products Formed:

    Hydrolysis: Butanedioic acid and 2,2-dimethylpropanol.

    Reduction: 1,4-Butanediol and 2,2-dimethylpropanol.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Bis(2,2-dimethylpropyl) butanedioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl) butanedioate primarily involves its ester linkages. These linkages can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. The hydrolysis results in the release of butanedioic acid and 2,2-dimethylpropanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through these hydrolysis products and their subsequent interactions with cellular targets.

Comparison with Similar Compounds

  • Bis(2,2-dimethylpropyl) cyclohexene-1,2-dicarboxylate
  • Bis(2,2-dimethylpropyl) propyl phosphate
  • Bis(2,2-dimethylpropyl) phenyl phosphite

Comparison: Bis(2,2-dimethylpropyl) butanedioate is unique due to its specific ester linkages and the presence of 2,2-dimethylpropanol moieties. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes. Its structural properties also contribute to its potential use in drug delivery systems, where controlled hydrolysis is essential .

Properties

IUPAC Name

bis(2,2-dimethylpropyl) butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O4/c1-13(2,3)9-17-11(15)7-8-12(16)18-10-14(4,5)6/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMWFJSTYVOROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)CCC(=O)OCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70710801
Record name Bis(2,2-dimethylpropyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-20-2
Record name Bis(2,2-dimethylpropyl) butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70710801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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